Pentafluoropyridine

説明

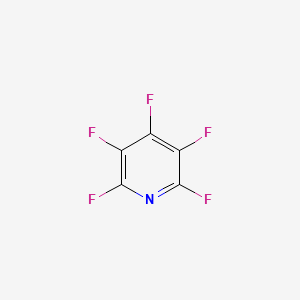

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3,4,5,6-pentafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOWLIKIQLYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220258 | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-16-3 | |

| Record name | Pentafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Pentafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropyridine (C₅F₅N), also known as perfluoropyridine, is a heterocyclic aromatic compound that has garnered significant interest in various scientific fields, including medicinal chemistry, materials science, and synthetic organic chemistry. Its unique electronic properties, arising from the presence of five highly electronegative fluorine atoms on the pyridine (B92270) ring, impart distinct physical and chemical characteristics. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and key chemical transformations. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this versatile fluorinated building block.

Physical Properties

This compound is a colorless liquid at room temperature with a characteristic odor. Its key physical properties are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.

| Property | Value | Experimental Protocol |

| Molecular Formula | C₅F₅N | Elemental Analysis, Mass Spectrometry |

| Molecular Weight | 169.05 g/mol | Calculated from atomic weights; confirmed by Mass Spectrometry |

| Appearance | Clear, colorless liquid | Visual Inspection |

| Melting Point | -42 °C | Method: Capillary tube method. A small sample is introduced into a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the first appearance of liquid to complete melting is recorded. |

| Boiling Point | 83-85 °C | Method: Thiele tube or distillation method. A small amount of the liquid is heated in a Thiele tube with an inverted capillary to determine the temperature at which the vapor pressure equals atmospheric pressure. Alternatively, the boiling point can be determined during distillation as the temperature at which the liquid and vapor phases are in equilibrium.[1][2][3][4] |

| Density | 1.54 g/mL at 25 °C | Method: Pycnometry or digital density meter (e.g., based on ASTM D4052). A calibrated pycnometer is filled with the liquid, and the mass is determined. The density is calculated from the mass and the known volume of the pycnometer. A digital density meter measures the oscillation frequency of a U-tube filled with the sample to determine its density.[5][6][7][8][9] |

| Refractive Index (n₂₀/D) | 1.386 | Method: Refractometry. A few drops of the liquid are placed on the prism of a refractometer, and the refractive index is measured at 20 °C using the sodium D-line. |

| Flash Point | 23-25 °C (closed cup) | Method: Closed-cup flash point tester. The liquid is heated in a closed cup, and a test flame is periodically introduced into the vapor space to determine the lowest temperature at which the vapors ignite. |

| Solubility | Not miscible or difficult to mix in water. Soluble in many organic solvents. | Method: Visual observation and qualitative solubility tests. A small amount of this compound is added to various solvents (e.g., water, ethanol, acetone, dichloromethane) at a specified temperature, and the miscibility is observed. For quantitative measurements, techniques like HPLC can be used to determine the concentration of the solute in a saturated solution.[6][8][10][11][12] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the strong electron-withdrawing effect of the five fluorine atoms, which makes the pyridine ring highly electron-deficient. This property dictates its reactivity, particularly its susceptibility to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This compound readily undergoes nucleophilic aromatic substitution (SₙAr) reactions. The reaction typically proceeds via a two-step addition-elimination mechanism involving a Meisenheimer intermediate, although concerted mechanisms have also been proposed.[13][14][15]

Regioselectivity: The positions on the this compound ring exhibit different reactivities towards nucleophiles. The generally accepted order of reactivity is:

4-position (para) > 2,6-positions (ortho) > 3,5-positions (meta)

This selectivity is attributed to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate, which is most effective when the attack occurs at the para and ortho positions.

Experimental Protocol: Synthesis of 4-Substituted-2,3,5,6-tetrafluoropyridines

This protocol describes a general procedure for the para-selective substitution of a fluorine atom on the this compound ring.

Detailed Methodology:

-

Reaction Setup: To a stirred solution of the nucleophile (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base (e.g., potassium carbonate, 1.1 equivalents).

-

Addition of this compound: Add this compound (1.05 equivalents) to the reaction mixture.

-

Reaction Conditions: Stir the mixture at room temperature or heat as necessary. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is typically poured into water and extracted with an organic solvent (e.g., ethyl acetate, diethyl ether). The organic layers are combined, washed with brine, and dried over a drying agent (e.g., anhydrous sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by distillation to yield the 4-substituted-2,3,5,6-tetrafluoropyridine derivative.[16][17]

Use as a Protecting Group

The reactivity of this compound towards nucleophiles allows for its use as a protecting group for certain functional groups, particularly phenols. The resulting tetrafluoropyridyl (TFP) ethers are stable under a range of conditions and can be readily cleaved.

Experimental Protocol: Protection of Phenols

-

Protection: To a solution of the phenol (1 equivalent) and potassium carbonate (1.05 equivalents) in acetonitrile, add this compound (1.05 equivalents). Stir the mixture at room temperature for 16 hours. After work-up and purification, the tetrafluoropyridyl ether is obtained.[18]

-

Deprotection: The TFP group can be cleaved under mild conditions, for instance, using a fluoride (B91410) source in the presence of a scavenger.

Spectroscopic Properties

The spectroscopic data for this compound are essential for its identification and for monitoring reactions.

| Spectroscopic Data | Key Features | Experimental Protocol |

| ¹H NMR | No signals are observed in the proton NMR spectrum due to the absence of hydrogen atoms. | Solvent: A deuterated solvent such as CDCl₃ or acetone-d₆ is used. An internal standard (e.g., TMS) is added for chemical shift referencing. The spectrum is acquired on a standard NMR spectrometer.[19][20] |

| ¹³C NMR | Three distinct signals are expected for the three different carbon environments (C-2/6, C-3/5, and C-4). These signals will exhibit complex splitting patterns due to coupling with fluorine atoms (¹JCF, ²JCF, ³JCF, etc.). | Solvent: CDCl₃ or acetone-d₆. Parameters: A standard ¹³C NMR experiment is performed, often with proton decoupling. The spectral width should be sufficient to cover the range for aromatic carbons. The chemical shifts and coupling constants are determined from the spectrum.[7][21] |

| ¹⁹F NMR | Three distinct signals are observed for the three different fluorine environments (F-2/6, F-3/5, and F-4). The signals will show characteristic multiplicities due to F-F coupling. | Solvent: CDCl₃ or acetone-d₆. Parameters: A standard ¹⁹F NMR experiment is performed, often with proton decoupling. A wide spectral width is used, and the chemical shifts are referenced to an external or internal standard (e.g., CFCl₃). The coupling constants (JFF) can be determined from the splitting patterns.[5][13][17][22][23][24] |

| Infrared (IR) Spectroscopy | The spectrum is characterized by strong absorption bands corresponding to C-F stretching vibrations and aromatic ring vibrations. | Method: Attenuated Total Reflectance (ATR) or as a thin film between salt plates (KBr or NaCl). The spectrum is typically recorded in the mid-infrared region (4000-400 cm⁻¹). Key absorptions include those for C-F stretching and pyridine ring modes.[1][2][18][25][26] |

| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum shows a prominent molecular ion peak (M⁺) at m/z = 169. Fragmentation patterns involve the loss of fluorine atoms and other fragments. | Method: Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI). The sample is injected into a GC for separation and then introduced into the mass spectrometer. The mass spectrum is recorded, showing the molecular ion and fragment ions.[8][9][10][11][12][19][27] |

Key Spectroscopic Data:

-

¹⁹F NMR (vs. CFCl₃):

-

F-2,6: ~ -90 ppm

-

F-4: ~ -140 ppm

-

F-3,5: ~ -160 ppm (Note: Chemical shifts can vary depending on the solvent and reference.)

-

-

IR (cm⁻¹): Strong absorptions typically observed in the regions of 1640-1450 cm⁻¹ (aromatic ring stretching) and 1300-1000 cm⁻¹ (C-F stretching).

-

MS (EI, m/z): 169 (M⁺), and other fragments corresponding to the loss of F, CN, and other neutral species.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, inhaled, or absorbed through the skin. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Conclusion

This compound is a valuable and versatile reagent in modern chemistry. Its well-defined physical properties and predictable chemical reactivity, particularly its regioselective nucleophilic aromatic substitution, make it an important building block for the synthesis of a wide range of functionalized heterocyclic compounds. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and development.

References

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]

- 5. spectrabase.com [spectrabase.com]

- 6. Pyridine, pentafluoro- [webbook.nist.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 19Flourine NMR [chem.ch.huji.ac.il]

- 12. pure.manchester.ac.uk [pure.manchester.ac.uk]

- 13. Perfluorination of Aromatic Compounds Reinforce Their van der Waals Interactions with Rare Gases: The Rotational Spectrum of this compound-Ne - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. 19F Nuclear magnetic resonance spectrum of this compound partially oriented in a nematic phase - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound(700-16-3) 1H NMR spectrum [chemicalbook.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 19F [nmr.chem.ucsb.edu]

- 21. spectrabase.com [spectrabase.com]

- 22. cbi.ornl.gov [cbi.ornl.gov]

- 23. youtube.com [youtube.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. scienceready.com.au [scienceready.com.au]

- 27. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Early Synthetic Routes for Pentafluoropyridine

This technical guide provides a comprehensive overview of the seminal methods for the synthesis of pentafluoropyridine (PFPy), a pivotal organofluorine compound with wide-ranging applications in pharmaceuticals, agrochemicals, and material science.[1][2][3] The document is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Introduction

This compound, or perfluoropyridine, is a six-membered aromatic heterocycle where all hydrogen atoms on the carbon atoms have been substituted by fluorine.[4] This substitution imparts unique physicochemical properties, including enhanced stability and altered electronic distribution, making it a valuable building block in organic synthesis.[4] The initial discoveries of viable synthetic routes in the early 1960s were critical for unlocking the potential of this versatile molecule. This guide focuses on these foundational methods.

Method 1: Defluorination of Perfluoropiperidine

The first reported synthesis of this compound in the early 1960s involved the defluorination of perfluoropiperidine.[1][4] This process begins with the electrochemical fluorination of pyridine (B92270) to produce perfluoropiperidine, which is then passed over a hot metal catalyst to yield this compound.[1][4]

Reaction Pathway

Caption: Synthesis of this compound from Perfluoropiperidine.

Quantitative Data Summary

The yield of this compound from the defluorination of perfluoropiperidine is dependent on the metal catalyst used. The table below summarizes the reported yields.

| Catalyst | Yield of this compound | Reference |

| Iron (Fe) | 26% | [1][4] |

| Nickel (Ni) | 12% | [1][4] |

Experimental Protocol

Step 1: Synthesis of Perfluoropiperidine Perfluoropiperidine was synthesized electrochemically from pyridine and anhydrous hydrogen fluoride (B91410).[1]

Step 2: Defluorination of Perfluoropiperidine The perfluoropiperidine obtained in the first step was passed over either iron or nickel metal at high temperatures.[1] The resulting product, this compound, was then isolated through chromatographic methods.[1]

Method 2: Fluorination of Pentachloropyridine (B147404)

In 1964 and 1965, a more efficient and now commercially standard method for synthesizing this compound was developed independently by two research groups, Chambers et al. and Banks et al.[1][4] This method involves the reaction of pentachloropyridine with anhydrous potassium fluoride at high temperatures.[1][4]

Reaction Pathway

Caption: Synthesis of this compound from Pentachloropyridine.

Quantitative Data Summary

The reaction of pentachloropyridine with potassium fluoride produces a mixture of halogenated pyridines.[4][5] The product ratio can be controlled by adjusting the reaction temperature and time.[4] The use of a polar solvent also influences the product distribution.

| Reaction Conditions | Molar Ratio (KF:Pentachloropyridine) | Temperature (°C) | Pressure | Products and Yields | Reference |

| Without Solvent | 2:1 | 470 | Autogenous | This compound (75%) | [5] |

| Without Solvent | Excess KF | 300-550 | 3-200 atm | This compound (60-70%), 3-chlorotetrafluoropyridine (20-60%), 3,5-dichlorotrifluoropyridine (small amounts) | [5] |

| N-methyl-2-pyrrolidone | Excess KF | 200 | Not specified | This compound, 3-chlorotetrafluoropyridine, 3,5-dichlorotrifluoropyridine | [5] |

| Optimal Conditions | Not specified | Not specified | Not specified | This compound (83%) | [4] |

Experimental Protocol

Step 1: Preparation of Pentachloropyridine Dry pyridine (16.6 g) and phosphorus pentachloride (250.0 g) were heated for sixteen hours at 390°C in a 300 ml autoclave.[5] In another preparation, pyridine (250 g) and phosphorus pentachloride (750 g) were heated in a 1-liter stainless steel autoclave at 350°C for 20 hours.[5] The product was then treated with water, and the resulting mixture was steam-distilled to yield crude pentachloropyridine, which was recrystallized from ethanol.[5]

Step 2: Fluorination of Pentachloropyridine (Solvent-Free) Pentachloropyridine and a 2 molar excess of anhydrous potassium fluoride were heated at 470°C in a 300 ml autoclave for 12 hours.[5] This method yielded 75% this compound.[5] The reaction is generally carried out at a temperature of 300 to 550°C under autogenous pressure.[5]

Step 3: Fluorination of Pentachloropyridine (With Solvent) A mixture of pentachloropyridine (26.0 g), anhydrous potassium fluoride (60.5 g), and N-methyl-2-pyrrolidone (200 ml) was heated at 200°C for 20 hours in a 1-liter autoclave fitted with a high-speed stirrer.[5] The product was filtered, and the filtrate was distilled to yield a fraction containing this compound, 3-chlorotetrafluoropyridine, and 3,5-dichlorotrifluoropyridine.[5]

Later Developments in this compound Synthesis

While the fluorination of pentachloropyridine remains the "gold standard" for commercial synthesis, other methods have been explored.[4] In 1982, Plevey and colleagues reported a 40% yield of this compound by fluorinating pyridine with cesium tetrafluorocobaltate(III).[4] Other attempts, such as the pyrolysis of various compounds, resulted in very low yields (<12%).[4] More recently, efforts have focused on optimizing the fluorination of partially chlorinated pyridines using catalysts to lower reaction temperatures.[4]

Workflow for Catalyst Screening

Caption: Workflow for optimizing the synthesis of this compound.

This guide has detailed the foundational synthetic methodologies for this compound, providing a basis for understanding its historical development and the chemical principles underlying its preparation. The provided protocols and data serve as a valuable resource for researchers in the field.

References

- 1. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. US3303197A - Method of fluorinating pentachloropytridine - Google Patents [patents.google.com]

Spectroscopic Data Interpretation for Pentafluoropyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for pentafluoropyridine (C₅F₅N), a crucial building block in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation of its derivatives. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), vibrational, electronic, and mass spectrometric data, complete with experimental protocols and logical interpretation workflows.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for this compound in a structured tabular format for ease of comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The presence of five fluorine atoms results in complex splitting patterns in both ¹⁹F and ¹³C NMR spectra due to ¹⁹F-¹⁹F and ¹³C-¹⁹F spin-spin coupling.

Table 1: ¹⁹F NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |

| F-2, F-6 | -90.5 | Multiplet | J(F2,F3) ≈ 20-25, J(F2,F4) ≈ 5-10, J(F2,F6) ≈ 10-15 |

| F-3, F-5 | -162.1 | Multiplet | J(F3,F2) ≈ 20-25, J(F3,F4) ≈ 15-20 |

| F-4 | -148.5 | Multiplet | J(F4,F2) ≈ 5-10, J(F4,F3) ≈ 15-20 |

Note: Chemical shifts are referenced to CFCl₃. Coupling constants are approximate and can vary with solvent and temperature.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (¹JCF) in Hz |

| C-2, C-6 | ~138 | Doublet of Multiplets | ~250 |

| C-3, C-5 | ~142 | Doublet of Multiplets | ~250 |

| C-4 | ~135 | Triplet of Multiplets | ~240 |

Note: Chemical shifts are referenced to TMS. The multiplicities are complex due to long-range ¹³C-¹⁹F couplings.

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy provide insights into the vibrational modes of the this compound molecule, which are characteristic of its structure and bonding.

Table 3: Key Infrared (IR) and Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| ~1640 | Strong | Medium | C=N/C=C stretching |

| ~1520 | Strong | Strong | Aromatic ring stretching |

| ~1480 | Strong | Medium | Aromatic ring stretching |

| ~1300 | Very Strong | Weak | C-F stretching |

| ~1150 | Strong | Weak | C-F stretching |

| ~1050 | Strong | Medium | Ring breathing mode |

| ~730 | Medium | Strong | C-F bending |

| ~580 | Medium | Strong | Ring deformation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the this compound molecule. The absorption bands are characteristic of the π-electron system of the aromatic ring.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition |

| Ethanol (B145695) | ~260 | ~1000 | π → π |

| Ethanol | ~220 | ~5000 | π → π |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that can be used for its identification.

Table 5: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 169 | 100 | [C₅F₅N]⁺ (Molecular Ion) |

| 150 | ~20 | [C₅F₄N]⁺ |

| 131 | ~15 | [C₅F₃N]⁺ |

| 117 | ~10 | [C₄F₃N]⁺ |

| 93 | ~5 | [C₃FN]⁺ |

| 69 | ~30 | [CF₃]⁺ |

Experimental Protocols

This section provides detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹⁹F and ¹³C)

Objective: To acquire high-resolution ¹⁹F and ¹³C NMR spectra of liquid this compound.

Materials:

-

This compound (liquid)

-

Deuterated solvent (e.g., CDCl₃ or Acetone-d₆)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance series, 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Prepare a solution of this compound in the chosen deuterated solvent at a concentration of approximately 5-10% (v/v) for ¹⁹F NMR and 20-30% (v/v) for ¹³C NMR.

-

Transfer the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the respective probe for the ¹⁹F or ¹³C nucleus.

-

-

¹⁹F NMR Acquisition:

-

Set the spectral width to cover the expected range for fluoropyridines (e.g., -80 to -170 ppm).

-

Use a standard single-pulse experiment (e.g., zgfhig on Bruker systems with ¹H decoupling).

-

Set the number of scans (e.g., 16-64) and a relaxation delay of 2-5 seconds.

-

Acquire the Free Induction Decay (FID).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the aromatic region (e.g., 100-160 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker systems).

-

Set a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

Acquire the FID.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired FID.

-

Phase the resulting spectrum.

-

Apply baseline correction.

-

Reference the spectrum. For ¹³C, the residual solvent peak can be used. For ¹⁹F, an external reference of CFCl₃ or an internal standard can be used.

-

Integrate the signals and analyze the coupling patterns.

-

Vibrational Spectroscopy (IR and Raman)

Objective: To obtain the infrared and Raman spectra of neat liquid this compound.

Materials:

-

This compound (liquid)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or liquid sample cell (e.g., KBr plates).

-

Raman spectrometer with a liquid sample holder.

Procedure for FTIR Spectroscopy (ATR Method):

-

Background Collection:

-

Ensure the ATR crystal is clean.

-

Collect a background spectrum of the empty ATR accessory.[1]

-

-

Sample Analysis:

-

Place a small drop of this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32-64) to obtain a high-quality spectrum.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum against the background to produce the absorbance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant vibrational peaks.

-

Procedure for Raman Spectroscopy:

-

Sample Preparation:

-

Fill a clean glass vial or cuvette with this compound.

-

-

Instrument Setup:

-

Place the sample in the spectrometer's sample holder.

-

Focus the laser onto the liquid sample.

-

-

Data Acquisition:

-

Set the laser power and exposure time to appropriate levels to avoid sample degradation and obtain a good signal.

-

Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2000 cm⁻¹).

-

Accumulate multiple spectra to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction and cosmic ray removal if necessary.

-

Identify and label the Raman shifts.

-

UV-Vis Spectroscopy

Objective: To measure the UV-Vis absorption spectrum of this compound in a suitable solvent.

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., ethanol or methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0 at the λmax.

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse and fill a quartz cuvette with the this compound solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (EI-MS)

Objective: To obtain the electron ionization mass spectrum of this compound.

Materials:

-

This compound (liquid)

-

Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.

Procedure:

-

Sample Introduction:

-

If using GC-MS, prepare a dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The GC will separate the compound and introduce it into the mass spectrometer.

-

Alternatively, for direct infusion, introduce a small amount of the neat liquid via a direct insertion probe.

-

-

Mass Spectrometer Settings:

-

Set the ion source to electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass range to scan (e.g., m/z 30-200).

-

Set the ion source and transfer line temperatures appropriately (e.g., 200-250 °C).

-

-

Data Acquisition:

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern and identify the major fragment ions.

-

Compare the obtained spectrum with a library spectrum for confirmation.

-

Visualization of Interpretation Workflows

The following diagrams, created using the DOT language, illustrate the logical workflows for interpreting the spectroscopic data of this compound.

Caption: Workflow for ¹⁹F NMR data interpretation of this compound.

Caption: Workflow for ¹³C NMR data interpretation of this compound.

Caption: Workflow for vibrational spectroscopy (IR and Raman) data interpretation.

Caption: Workflow for mass spectrometry (EI-MS) data interpretation.

References

Health and Safety in Handling Pentafluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluoropyridine (C₅F₅N) is a valuable fluorinated building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique chemical properties, however, necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth overview of the health and safety considerations for handling this compound, including its toxicological profile, recommended handling procedures, personal protective equipment, and emergency response measures. All quantitative data is summarized for clarity, and key experimental methodologies for toxicity assessment are detailed.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and other key hazard information.

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 1C | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Specific target organ toxicity – single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

Note: Classifications are based on aggregated data from multiple safety data sheets.[1]

Toxicological Information

Potential Health Effects:

-

Inhalation: Harmful if inhaled and may cause respiratory tract irritation.[2]

-

Ingestion: Harmful if swallowed.[2] Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and stomach, with a danger of perforation.[2]

-

Skin Contact: Harmful if absorbed through the skin and can cause severe skin burns.[2][3]

-

Eye Contact: Causes serious eye damage.[2]

Symptoms of overexposure may include headache, dizziness, tiredness, nausea, and vomiting.[2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅F₅N | [4] |

| Molecular Weight | 169.05 g/mol | [4] |

| Appearance | Colorless liquid | [2][5] |

| Odor | Odorless | [2][5] |

| Boiling Point | 83 - 85 °C | |

| Flash Point | 25 °C (closed cup) | [4] |

| Density | 1.54 g/cm³ at 25 °C | [4] |

| Vapor Density | 5.83 | [2] |

| Water Solubility | No data available |

Experimental Protocols for Toxicity Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically used to assess the toxicological properties of chemicals like this compound. The following are detailed methodologies for key toxicity endpoints.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

-

Methodology:

-

A single dose of 0.5 mL (for liquids) of the test substance is applied to a small area of skin (approximately 6 cm²) on a healthy young adult albino rabbit.

-

The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.

-

After exposure, the residual test substance is removed.

-

The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Skin reactions are scored according to a standardized grading system.

-

Acute Eye Irritation/Corrosion (OECD Guideline 405)

-

Objective: To assess the potential of a substance to cause damage to the eye.

-

Methodology:

-

A single dose of 0.1 mL (for liquids) of the test substance is instilled into the conjunctival sac of one eye of a healthy young adult albino rabbit. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

The eyes are examined for lesions of the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days.

-

Ocular lesions are scored using a standardized system.

-

Skin Sensitization (OECD Guideline 406 - Guinea Pig Maximization Test)

-

Objective: To determine if a substance has the potential to cause an allergic contact dermatitis.

-

Methodology:

-

Induction Phase: Young adult guinea pigs are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a topical application on the same area one week later.

-

Challenge Phase: Two weeks after the induction exposures, the animals are challenged with a topical application of the test substance on an untreated area of skin.

-

The skin reactions at the challenge sites are observed at 24 and 48 hours after patch removal and scored for erythema and edema.

-

The incidence and severity of skin reactions in the test group are compared to a control group that was not induced but was challenged.

-

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid all personal contact, including inhalation of vapors.[6]

-

Keep away from sources of ignition, heat, sparks, and open flames.[2]

-

Use non-sparking tools and take precautionary measures against static discharge.[2]

-

Earth all lines and equipment.[6]

-

Do not eat, drink, or smoke when handling the substance.[6]

-

Wash hands thoroughly after handling.[6]

-

-

Storage:

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Body Part | Equipment | Specifications and Remarks |

| Eyes/Face | Safety glasses with side-shields and a face shield | Must conform to EN166 (EU) or NIOSH (US) standards.[3] |

| Skin | Chemical-resistant gloves, flame-retardant and impervious clothing, lab coat | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[3] Recommended glove materials include Butyl rubber or Viton®. Nitrile gloves may offer limited splash protection but should be changed immediately upon contamination. |

| Respiratory | Full-face respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Heat, flames, and sparks.

-

Incompatible Materials: Strong oxidizing agents, strong acids.[2]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products can form, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.[2]

Emergency Procedures

First Aid Measures

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Take off immediately all contaminated clothing. Consult a physician.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2] For large fires, apply water from as far as possible as a mist or spray.

-

Specific Hazards: Flammable liquid. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[2] Containers may explode when heated.[2]

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Contain spillage, and then collect with an electrically protected vacuum cleaner or by wet-brushing and place in a container for disposal according to local regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key logical relationships and workflows for the safe handling of this compound.

Caption: Logical flow of the risk assessment process for handling this compound.

Caption: Step-by-step workflow for responding to a this compound spill.

Conclusion

This compound is a reactive and hazardous chemical that requires careful handling and a thorough understanding of its safety profile. While specific quantitative toxicity data is limited, the available information clearly indicates that it is flammable, corrosive, and harmful through multiple exposure routes. Adherence to the safety protocols outlined in this guide, including the use of appropriate personal protective equipment, proper handling and storage techniques, and preparedness for emergencies, is paramount for the protection of researchers and scientists in a laboratory setting. Continuous review of safety procedures and awareness of the potential hazards are essential for mitigating risks associated with the use of this versatile chemical.

References

- 1. oecd.org [oecd.org]

- 2. The genetic toxicology of 5-fluoropyrimidines and 5-chlorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hamptonresearch.com [hamptonresearch.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]

- 6. qmul.ac.uk [qmul.ac.uk]

A Technical Guide to the Commercial Availability and Procurement of Pentafluoropyridine for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, procurement, and key experimental applications of pentafluoropyridine. This valuable fluorinated building block is instrumental in the synthesis of polysubstituted pyridine (B92270) derivatives and finds applications in pharmaceutical development, agrochemicals, and materials science.[1][2][3]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The most common purities offered are 98% and ≥99%. It is typically sold in quantities ranging from grams to hundreds of grams. Below is a summary of offerings from prominent suppliers.

Table 1: Commercial Suppliers of this compound

| Supplier | Catalog Number(s) | Purity | Available Sizes |

| Sigma-Aldrich (Merck) | 158798 | ≥99% | 1g, 5g, 25g |

| Thermo Scientific (Acros Organics) | AC158180050, AC158180250 | 99+% | 5g, 25g, 100g |

| TCI America | P0926 | >98.0% (GC) | 5g, 25g |

| Apollo Scientific | PC5800 | 99% | 25g, 100g, 250g |

| Strem Chemicals | 09-5800 | 99% | 5g, 25g |

| Oakwood Chemical | 002878 | 98% | 1g, 5g, 25g, 100g |

Note: Availability and packaging sizes are subject to change. Researchers should consult the suppliers' websites for the most current information.

Procurement of this compound: A Researcher's Workflow

The procurement of a specialty chemical like this compound involves a structured process to ensure safety, compliance, and timely acquisition for research needs.

Caption: A typical workflow for procuring this compound in a research environment.

Key Experimental Protocols

This compound is highly reactive towards nucleophiles, with substitution typically occurring at the 4-position due to the activating effect of the ring nitrogen.[4] This reactivity makes it a versatile reagent in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) with an Oxime

This protocol describes the synthesis of a 4-substituted tetrafluoropyridyl derivative via an SNAr reaction with an oxime nucleophile.

Experimental Procedure:

-

To a solution of the desired oxime (1 mmol) in 10 cm³ of acetonitrile (B52724), add sodium hydrogen carbonate (1 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1 mmol) to the reaction mixture.

-

Reflux the resulting solution at 87°C for 48 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the residue is purified by column chromatography or recrystallization to yield the 4-substituted tetrafluoropyridine product.

This is a generalized procedure adapted from the literature and may require optimization for specific substrates.[5]

One-Pot Esterification via Acyl Fluoride (B91410) Intermediate

This compound can be used as a coupling agent to facilitate the formation of esters from carboxylic acids and alcohols under mild conditions. The reaction proceeds through an in situ generated acyl fluoride.[6]

Caption: Workflow for one-pot ester synthesis using this compound.

Experimental Protocol:

-

In an oven-dried vial equipped with a stirrer bar, combine the carboxylic acid (1 equivalent), dry acetonitrile (3 mL), diisopropylethylamine (DIPEA, 2 equivalents), and this compound (1.1 equivalents).[6]

-

Stir the mixture at 50°C for 4 hours to facilitate the formation of the acyl fluoride intermediate.[6]

-

Add the desired alcohol (1 equivalent) to the reaction mixture.[6]

-

Continue to stir the mixture at 50°C for an additional 16 hours.[6]

-

After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated using standard work-up and purification techniques, such as extraction and column chromatography.

Safe Handling and Storage

This compound is a flammable liquid and should be handled with appropriate safety precautions. It is also an irritant to the skin and eyes.

Table 2: Safety Information for this compound

| Hazard | GHS Pictogram(s) | Precautionary Statements |

| Flammable Liquid | 🔥 | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| Skin Irritation | ❗ | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Eye Irritation | ❗ | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Source: GHS information from various suppliers.[7]

Storage:

-

Store in a cool, dry, and well-ventilated area away from sources of ignition.[8]

-

Keep the container tightly closed.[8]

-

It is recommended to store in a flammables cabinet.

Personal Protective Equipment (PPE):

-

Eyes: Safety glasses with side shields or chemical goggles.

-

Hands: Chemical-resistant gloves (e.g., nitrile).

-

Body: Laboratory coat.

-

Respiratory: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.[8][9]

Caption: Key safety considerations for handling this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Procurement Service Center [pschelp.cu.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. One-pot ester and thioester formation mediated by this compound (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]

- 7. Site-selective nucleophilic substitution reactions of this compound with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide on the Molecular Structure and Bonding in Pentafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluoropyridine (C₅F₅N), a perfluorinated aromatic heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The complete substitution of hydrogen with highly electronegative fluorine atoms drastically alters the electronic and steric properties of the pyridine (B92270) ring, leading to a unique reactivity profile and making it a valuable synthon for the development of novel pharmaceuticals and advanced materials.[1] This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, supported by quantitative data from experimental and computational studies, detailed experimental protocols, and visualizations of its relevance in drug discovery.

Molecular Structure and Geometry

The molecular structure of this compound has been determined with high precision through gas-phase electron diffraction and microwave spectroscopy. These experimental techniques, which probe the molecule in its isolated state, provide accurate measurements of bond lengths and angles, offering fundamental insights into its geometry.

Experimental Data

The geometric parameters of this compound, as determined by gas-phase electron diffraction, are summarized in the table below. The perfluorination leads to a slight distortion of the pyridine ring compared to its hydrogenated counterpart.

| Parameter | Bond | Bond Length (Å) | Parameter | Bond Angle (°) |

| r(C2-N) | C-N | 1.332 ± 0.003 | ∠(C6-N-C2) | 116.9 ± 0.3 |

| r(C3-C2) | C-C | 1.385 ± 0.004 | ∠(N-C2-C3) | 123.8 ± 0.3 |

| r(C4-C3) | C-C | 1.389 ± 0.005 | ∠(C2-C3-C4) | 118.6 ± 0.4 |

| r(C2-F2) | C-F | 1.330 ± 0.003 | ∠(C3-C4-C5) | 118.3 ± 0.5 |

| r(C3-F3) | C-F | 1.331 ± 0.003 | ∠(N-C2-F2) | 115.8 ± 0.2 |

| r(C4-F4) | C-F | 1.333 ± 0.004 | ∠(C3-C2-F2) | 120.4 ± 0.3 |

| ∠(C2-C3-F3) | 120.7 ± 0.3 | |||

| ∠(C4-C3-F3) | 120.7 ± 0.3 | |||

| ∠(C3-C4-F4) | 120.8 ± 0.4 |

Data sourced from Schwabedissen et al., Journal of Molecular Structure, 2019.

Electronic Structure and Bonding

The introduction of five fluorine atoms has a profound impact on the electronic structure of the pyridine ring. The high electronegativity of fluorine leads to a significant inductive withdrawal of electron density from the ring, making it highly electron-deficient. This electron deficiency is a key determinant of its chemical reactivity.

Aromaticity and Molecular Orbitals

Despite the strong inductive effect of the fluorine atoms, this compound retains its aromatic character. Molecular orbital analysis reveals that the π-system of the pyridine ring remains intact.[2][3] The fluorine substituents contribute to the formation of additional π-orbitals, which can influence the overall stability and reactivity of the molecule.[2]

Spectroscopic Characterization

The molecular structure and electronic environment of this compound are further elucidated through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C and ¹⁹F NMR spectroscopy are powerful tools for characterizing the structure of this compound. The chemical shifts and coupling constants provide detailed information about the electronic environment of each nucleus.

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2, C-6 | 138.5 |

| C-3, C-5 | 142.1 |

| C-4 | 130.9 |

¹⁹F NMR Spectral Data

| Fluorine Atom | Chemical Shift (δ, ppm) |

| F-2, F-6 | -89.5 |

| F-3, F-5 | -163.2 |

| F-4 | -148.7 |

Note: Chemical shifts are referenced to an external standard and may vary slightly depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of this compound, observed in its IR and Raman spectra, provide a fingerprint of its molecular structure and bonding. The table below lists the key vibrational frequencies and their assignments.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 1645 | C=C/C=N stretch |

| 1520 | C=C/C=N stretch |

| 1490 | C=C/C=N stretch |

| 1340 | C-F stretch |

| 1280 | C-F stretch |

| 1060 | Ring breathing |

| 985 | C-F stretch |

| 840 | Ring deformation |

| 730 | C-F bend |

| 590 | Ring deformation |

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

The determination of the molecular structure of volatile compounds like this compound is achieved using a gas electron diffraction apparatus.

Methodology:

-

A high-energy electron beam (typically 40-60 keV) is generated in a vacuum chamber.

-

A gaseous sample of this compound is introduced into the chamber through a nozzle, forming a molecular beam that intersects the electron beam at a right angle.

-

The scattered electrons create a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).

-

The radial distribution of the scattered electron intensity is analyzed to determine the internuclear distances and bond angles. The analysis involves fitting a theoretical model of the molecule's geometry to the experimental data.

NMR Spectroscopy

¹³C and ¹⁹F NMR spectra are typically recorded on a high-field NMR spectrometer.

Methodology for ¹⁹F NMR:

-

A solution of this compound is prepared in a deuterated solvent (e.g., CDCl₃).

-

The sample is placed in a 5 mm NMR tube.

-

The ¹⁹F NMR spectrum is acquired on a spectrometer, such as a Bruker Avance series, operating at a suitable frequency for ¹⁹F nuclei.

-

Standard pulse sequences are used, and the data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an appropriate standard, such as CFCl₃.

IR and Raman Spectroscopy

FT-IR Spectroscopy (Liquid Sample):

-

A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4]

-

The plates are mounted in the sample holder of an FT-IR spectrometer.

-

The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is also recorded and subtracted from the sample spectrum.[4]

Raman Spectroscopy (Liquid Sample):

-

The liquid this compound sample is placed in a glass capillary tube or a cuvette.

-

The sample is illuminated with a monochromatic laser source.

-

The scattered light, collected at a 90° angle to the incident beam, is passed through a spectrometer to obtain the Raman spectrum.

Application in Drug Development: Targeting Kinase Signaling Pathways

The unique properties of the this compound scaffold have made it an attractive building block in the design of kinase inhibitors for cancer therapy. The electron-deficient nature of the ring can facilitate key interactions with the kinase active site, while the fluorine atoms can enhance metabolic stability and binding affinity.

A prominent example is the development of analogues of Sorafenib (B1663141), a multi-kinase inhibitor used in the treatment of various cancers. Sorafenib targets the RAF-MEK-ERK signaling pathway, which is often dysregulated in cancer, leading to uncontrolled cell proliferation.[5][6][7] The incorporation of the this compound moiety into Sorafenib-like structures is an active area of research aimed at developing more potent and selective inhibitors.[8]

The diagram above illustrates the simplified RAF-MEK-ERK signaling cascade and how a this compound-based inhibitor can block this pathway at the level of the RAF kinase, thereby preventing downstream signaling that leads to cell proliferation.

Conclusion

This compound possesses a distinct molecular and electronic structure that sets it apart from its hydrogenated analog. The comprehensive substitution with fluorine atoms results in an electron-deficient aromatic ring with unique bonding characteristics. These features have been thoroughly characterized by a suite of experimental and computational techniques, providing a solid foundation for its application in diverse scientific fields. In particular, its utility as a scaffold in the design of targeted therapeutics, such as kinase inhibitors, highlights the importance of understanding its fundamental properties for the rational design of new and effective drugs. This guide provides a core technical overview to aid researchers and professionals in leveraging the unique chemistry of this compound in their respective fields.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 3. jasco-global.com [jasco-global.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. researchgate.net [researchgate.net]

- 7. Two-Dimensional 19F–13C Correlation NMR for 19F Resonance Assignment of Fluorinated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of Pentafluoropyridine: A Technical Primer on its Core Reactivity and Reactions

For Researchers, Scientists, and Drug Development Professionals

Pentafluoropyridine (PFP), a cornerstone in fluorine chemistry, has emerged as a versatile building block in the synthesis of advanced materials, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and predictable reactivity make it an invaluable tool for the modern chemist. This technical guide provides an in-depth exploration of the key reactions and reactivity of PFP, with a focus on providing practical experimental insights and quantitative data for researchers in drug development and materials science.

Core Reactivity: The Predominance of Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the five fluorine atoms and the ring nitrogen atom renders the pyridine (B92270) ring highly electron-deficient and thus susceptible to attack by nucleophiles.

Regioselectivity: A Predictable Pattern

A key feature of PFP's reactivity is its high regioselectivity. Under mild basic conditions, a wide array of oxygen, nitrogen, sulfur, and carbon nucleophiles exclusively attack the 4-position (para) of the pyridine ring.[2][3] This predictable outcome is a significant advantage in synthetic design. However, it is possible to achieve substitution at the 2- and 6-positions (ortho) under harsher reaction conditions.[4][5][6]

The generally accepted mechanism for this transformation is a two-step process involving a Meisenheimer intermediate, although a concerted reaction has also been debated.[2][7]

Caption: General mechanism for the SNAr reaction of this compound.

Key Reactions of this compound

Reactions with Oxygen Nucleophiles

This compound readily reacts with a variety of oxygen nucleophiles, including alkoxides, phenoxides, and carboxylates. These reactions are typically carried out in the presence of a base to generate the nucleophilic species.

Quantitative Data for Reactions with O-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3-Hydroxybenzaldehyde | K₂CO₃ | DMF | 25 | 2 | ~100 | [4][5] |

| 4-Hydroxybenzaldehyde | K₂CO₃ | DMF | 25 | 2 | ~100 | [4][5] |

| 2,2,3,3,4,4,4-heptafluoro-1-butanol (sodium salt) | NaH | DMF | 15-45 | 1.5 | - | [2] |

| Benzoic Acid (for ester formation) | DIPEA | CH₃CN | 50 | 4 (activation) then 16 | 71 | [8] |

Experimental Protocol: Synthesis of 4-(Phenoxy)tetrafluoropyridine

-

Materials: this compound, phenol (B47542), potassium carbonate, dimethylformamide (DMF).

-

Procedure: To a solution of phenol (1.0 eq) in DMF, potassium carbonate (1.2 eq) is added, and the mixture is stirred at room temperature for 30 minutes. This compound (1.0 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 4 hours. Upon completion (monitored by TLC or GC-MS), the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford 4-(phenoxy)tetrafluoropyridine.

Reactions with Nitrogen Nucleophiles

Amines, anilines, and other nitrogen-containing heterocycles are effective nucleophiles for the substitution of the 4-fluoro substituent of PFP. These reactions often proceed in high yield and are crucial for the synthesis of various biologically active molecules.

Quantitative Data for Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Piperidine (B6355638) | - | Acetonitrile (B52724) | Room Temp | 30 | 92 | [9] |

| Morpholine | - | Acetonitrile | Room Temp | 30 | 95 | [9] |

| Aniline | NaHCO₃ | Acetonitrile | Room Temp | 60 | 88 | [9] |

| Phenothiazine | K₃PO₄ | Acetonitrile | - | - | 92 | [10] |

Experimental Protocol: Synthesis of 4-(Piperidin-1-yl)tetrafluoropyridine

-

Materials: this compound, piperidine, acetonitrile.

-

Procedure: To a solution of this compound (1.0 eq) in acetonitrile, piperidine (2.2 eq) is added dropwise at room temperature. The reaction is exothermic. The mixture is stirred at room temperature for 30 minutes. The solvent is then removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.[9]

Reactions with Sulfur Nucleophiles

Thiols and thiophenols react with PFP in the presence of a base to yield 4-thio-substituted tetrafluoropyridines. These compounds are valuable intermediates in the synthesis of various sulfur-containing heterocycles.

Quantitative Data for Reactions with S-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Sodium phenylsulfinate | NaHCO₃ | Acetonitrile | Room Temp | 30 | 93 | [9] |

| 1-Methyl-1H-tetrazole-5-thiol | Na₂CO₃ | Acetonitrile | - | - | Good | [8] |

Experimental Protocol: Synthesis of 4-(Phenylthio)tetrafluoropyridine

-

Materials: this compound, thiophenol, sodium hydride, tetrahydrofuran (B95107) (THF).

-

Procedure: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, a solution of thiophenol (1.0 eq) in THF is added dropwise. The mixture is stirred at 0 °C for 30 minutes, after which a solution of this compound (1.0 eq) in THF is added. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched with water, and the product is extracted with ethyl acetate (B1210297). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Reactions with Carbon Nucleophiles

Carbanions, such as those derived from malononitrile, can also act as nucleophiles in SNAr reactions with PFP, leading to the formation of carbon-carbon bonds.

Quantitative Data for Reactions with C-Nucleophiles

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Malononitrile | Na₂CO₃ | Acetonitrile | - | - | Good | [8] |

This compound as a Deoxyfluorinating Agent

Beyond its role as an electrophile in SNAr reactions, PFP has gained significant attention as a mild and efficient deoxyfluorinating agent for the conversion of carboxylic acids to acyl fluorides.[3][11] This transformation is particularly valuable as it allows for the in situ generation of acyl fluorides, which can then be used in one-pot procedures for the synthesis of amides and esters, avoiding the isolation of often sensitive acyl fluoride intermediates.[4][8]

Caption: Workflow for one-pot amide/ester synthesis using PFP.

Quantitative Data for PFP-mediated Amide Synthesis

| Carboxylic Acid | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzoic Acid | Benzylamine | DIPEA | CH₃CN | 50 | 16 | 94 | [4] |

| 4-Nitrobenzoic Acid | Benzylamine | DIPEA | CH₃CN | 50 | 16 | 91 | [4] |

| Phenylacetic Acid | Benzylamine | DIPEA | CH₃CN | 50 | 16 | 85 | [4] |

Experimental Protocol: One-Pot Synthesis of N-Benzylbenzamide from Benzoic Acid

-

Materials: Benzoic acid, this compound (PFP), diisopropylethylamine (DIPEA), benzylamine, acetonitrile.

-

Procedure: To a solution of benzoic acid (1.0 eq) in acetonitrile are added PFP (1.2 eq) and DIPEA (1.5 eq). The mixture is stirred at 50 °C for 1-4 hours to facilitate the formation of the acyl fluoride. Benzylamine (1.2 eq) is then added, and the reaction mixture is stirred at 50 °C for 16 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford N-benzylbenzamide.[4][11]

Conclusion

This compound is a highly valuable and versatile reagent in modern organic synthesis. Its well-defined reactivity, particularly the predictable regioselectivity in nucleophilic aromatic substitution, makes it an ideal building block for the construction of complex fluorinated molecules. Furthermore, its application as a deoxyfluorinating agent for the one-pot synthesis of amides and esters has significantly expanded its utility. The experimental protocols and quantitative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for incorporating this compound into their synthetic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [guidechem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Site-selective nucleophilic substitution reactions of this compound with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]

- 8. One-pot ester and thioester formation mediated by this compound (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 11. researchgate.net [researchgate.net]

The Advent of Aromatic Fluorocarbons: A Technical Guide to the Historical Development and Discovery of Perfluorinated Pyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine atoms into organic molecules has profoundly impacted various scientific disciplines, from materials science to medicinal chemistry. Perfluorinated pyridines, particularly pentafluoropyridine (PFPy), represent a class of compounds whose unique electronic properties and reactivity have made them invaluable building blocks in the synthesis of complex molecules. This technical guide provides an in-depth exploration of the historical development, discovery, and key synthetic methodologies of perfluorinated pyridines, alongside their applications in drug discovery, with a focus on the underlying signaling pathways.

Historical Development and Discovery

The journey into the world of perfluorinated pyridines began in the early 1960s, a period of burgeoning interest in organofluorine chemistry. The initial breakthroughs in the synthesis of this compound were achieved through two primary routes, pioneered by research groups in the United Kingdom.

The Era of Defluorination: The First Synthesis

The first successful synthesis of this compound was reported in the early 1960s and involved the defluorination of perfluoropiperidine.[1] Perfluoropiperidine itself was synthesized by the electrochemical fluorination (ECF) of pyridine (B92270) in anhydrous hydrogen fluoride (B91410), a method known as the Simons process.[1] In this process, a solution of pyridine in hydrogen fluoride is subjected to electrolysis, typically using a nickel anode, leading to the exhaustive replacement of hydrogen atoms with fluorine.

The subsequent defluorination of perfluoropiperidine was achieved by passing its vapors over a heated metal catalyst, such as iron or nickel, at high temperatures.[1] This process resulted in the formation of this compound, which was then isolated using chromatographic methods.

A More Viable Route: From Pentachloropyridine (B147404)

In 1964 and 1965, a more practical and commercially viable method for the synthesis of this compound was independently developed by the research groups of R.D. Chambers and R.N. Haszeldine.[1] This method involves the reaction of pentachloropyridine with an excess of anhydrous potassium fluoride at high temperatures in an autoclave.[1][2] Pentachloropyridine, the starting material, was prepared by the reaction of pyridine with phosphorus pentachloride.[1]

This halogen exchange (Halex) reaction produces a mixture of chlorofluoropyridines and this compound, which can be separated by distillation.[1] By optimizing the reaction conditions, such as temperature and the molar ratio of reactants, high yields of this compound can be achieved. This method remains the "gold standard" for the commercial production of this compound.[1]

Key Synthetic Methodologies and Experimental Protocols

This section provides a detailed overview of the seminal experimental protocols for the synthesis of this compound.

Synthesis of Perfluoropiperidine via Electrochemical Fluorination (Simons Process)

The Simons process is a general method for the preparation of perfluorinated organic compounds.

Experimental Protocol:

-

Apparatus: A Simons electrochemical fluorination cell, typically constructed of steel or nickel, is used. The cell contains a pack of alternating nickel anodes and cathodes, insulated from each other.

-

Electrolyte: Anhydrous hydrogen fluoride (aHF) serves as both the solvent and the fluorine source. Pyridine is dissolved in the aHF to form the electrolyte.

-

Procedure:

-

The ECF cell is charged with anhydrous hydrogen fluoride.

-

Pyridine is introduced into the cell.

-

A direct current is passed through the cell at a potential of 5-6 V.[3] The temperature is typically maintained at or near 0°C.

-

The gaseous products, including hydrogen gas and perfluoropiperidine, are vented from the cell and passed through a series of traps to condense the desired product.

-

The crude perfluoropiperidine is then purified, typically by distillation.

-

Logical Relationship: From Pyridine to this compound (via Defluorination)

Caption: The two-step synthesis of this compound starting from pyridine.

Defluorination of Perfluoropiperidine

Experimental Protocol:

-

Apparatus: A tube furnace packed with a metal catalyst (e.g., iron filings or nickel turnings) is used. The tube is connected to a system for introducing the perfluoropiperidine vapor and collecting the products.

-

Procedure:

-

The tube furnace is heated to a high temperature (e.g., 500-600°C).

-

A stream of nitrogen gas is passed through the tube.

-

Perfluoropiperidine is vaporized and carried through the heated tube by the nitrogen stream.

-

The products exiting the furnace are passed through a series of cold traps to condense the this compound and any unreacted starting material.

-

The collected liquid is then purified by fractional distillation.

-

Synthesis of this compound from Pentachloropyridine

This method is the most common and scalable approach to PFPy.

Experimental Protocol:

-

Apparatus: A high-pressure autoclave equipped with a stirrer and a heating mantle.

-

Reagents:

-

Pentachloropyridine

-

Anhydrous potassium fluoride (dried thoroughly before use)

-

-

Procedure:

-

The autoclave is charged with pentachloropyridine and a molar excess of anhydrous potassium fluoride.

-

The autoclave is sealed and heated to a temperature in the range of 400-550°C.[4] The reaction is carried out under autogenous pressure.

-

The reaction mixture is stirred at the elevated temperature for several hours.

-

After cooling, the autoclave is vented, and the contents are filtered to remove inorganic salts.

-

The resulting liquid, a mixture of this compound and chlorotetrafluoropyridines, is purified by fractional distillation.

-